molecular formula C12H14O2 B1444496 2,2-Dimethyl-3-phenoxycyclobutan-1-one CAS No. 1520143-87-6

2,2-Dimethyl-3-phenoxycyclobutan-1-one

Cat. No. B1444496
M. Wt: 190.24 g/mol
InChI Key: RYZGTHNBUVZXMV-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-3-phenoxycyclobutan-1-one” is a chemical compound with the CAS Number: 1520143-87-6 . It has a molecular weight of 190.24 and is known to exist in a liquid physical form . The IUPAC name for this compound is 2,2-dimethyl-3-phenoxycyclobutanone .


Molecular Structure Analysis

The InChI code for “2,2-Dimethyl-3-phenoxycyclobutan-1-one” is 1S/C12H14O2/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“2,2-Dimethyl-3-phenoxycyclobutan-1-one” is a white crystalline solid that has a melting point of 80-82°C. The compound is soluble in most organic solvents and has a low solubility in water. It has a characteristic odor and is stable at room temperature.

Scientific Research Applications

Photocycloaddition Reactions

In research involving photocycloaddition reactions, derivatives similar to 2,2-Dimethyl-3-phenoxycyclobutan-1-one have been studied. For instance, a study by Inhülsen et al. (2008) investigated the photodimerization of cyclohexenone derivatives, revealing insights into the behavior of such compounds under specific conditions (Inhülsen, Kopf, & Margaretha, 2008).

Cycloadduct Formation in Reactions

The formation of cycloadducts in reactions involving cyclobutanone derivatives is another area of interest. A study by Mlostoń et al. (2002) demonstrated the unexpected formation of dimethylthioketene cycloadducts in reactions with cyclobutanethione derivatives (Mlostoń, Urbaniak, Linden, & Heimgartner, 2002).

Topochemical Dimerization Studies

Research by Ito et al. (2003) explored the topochemical [2+2] dimerization of 1-phosphaallenes, which is relevant for understanding the reactivity of cyclobutanone derivatives in solid state (Ito, Sekiguchi, & Yoshifuji, 2003).

Synthesis of Protected 2-Aminocyclobutanone

A study by Mohammad et al. (2020) focused on the synthesis of a protected 2-aminocyclobutanone, showcasing the utility of cyclobutanone derivatives in medicinal chemistry (Mohammad, Reidl, Zeller, & Becker, 2020).

Study of Dimethyl Substituted Cyclobutane

Ringer and Magers (2007) investigated the gem-dimethyl effect in cyclobutane, which helps to understand the structural and energetic aspects of such molecules (Ringer & Magers, 2007).

Polymerization Studies

Kawahara et al. (2004) conducted research on the anionic polymerization of 1,1-Dimethyl-1-silacyclobutane, providing insight into the polymerization behaviors of cyclobutane derivatives (Kawahara, Nagai, Kazama, Takano, & Isono, 2004).

Safety And Hazards

The safety information for “2,2-Dimethyl-3-phenoxycyclobutan-1-one” includes several hazard statements: H315, H319, H332, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Future Directions

While specific future directions for “2,2-Dimethyl-3-phenoxycyclobutan-1-one” were not found in the search results, one relevant paper discusses the use of similar compounds in the field of organic electronics . This suggests potential future applications for “2,2-Dimethyl-3-phenoxycyclobutan-1-one” in this area.

properties

IUPAC Name

2,2-dimethyl-3-phenoxycyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZGTHNBUVZXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1=O)OC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-phenoxycyclobutan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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